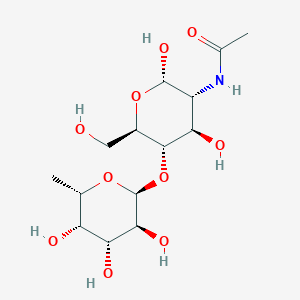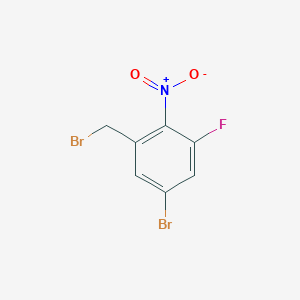
2-(Dicyclohexylphosphino)-2',6'-dimethylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is an organophosphorus compound that is widely used as a ligand in various catalytic processes. This compound is known for its stability and electron-rich nature, making it an excellent choice for enhancing the reactivity of palladium-catalyzed cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,6’-dimethyl-[1,1’-biphenyl]-2-yl lithium with chlorodicyclohexylphosphine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then stirred at low temperatures, often around -78°C, to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine primarily undergoes substitution reactions, particularly in the context of palladium-catalyzed cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Commonly used in Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions.
Oxidation Reactions: Can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction can be achieved using hydride donors such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .
Applications De Recherche Scientifique
Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves its ability to act as a ligand, coordinating with metal centers such as palladium. This coordination enhances the reactivity and selectivity of the metal center, facilitating various catalytic processes. The molecular targets include palladium complexes, and the pathways involved are primarily related to cross-coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Known for its use in similar catalytic processes but with different steric and electronic properties.
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another related compound with variations in the substituents on the biphenyl ring, affecting its reactivity and applications.
Uniqueness
Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of steric bulk and electron-donating properties, which make it particularly effective in enhancing the reactivity of palladium-catalyzed cross-coupling reactions. Its stability and ease of handling further contribute to its widespread use in various applications .
Propriétés
Formule moléculaire |
C26H35P |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
dicyclohexyl-[2-(2,6-dimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C26H35P/c1-20-12-11-13-21(2)26(20)24-18-9-10-19-25(24)27(22-14-5-3-6-15-22)23-16-7-4-8-17-23/h9-13,18-19,22-23H,3-8,14-17H2,1-2H3 |
Clé InChI |
YVILJTVSQJMYFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12851918.png)
![5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12851919.png)

![5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)





![4-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12851965.png)
![(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile](/img/structure/B12851975.png)

